molecular formula C9H8ClNO B1360037 3-(4-Chlorophenoxy)propanenitrile CAS No. 46125-42-2

3-(4-Chlorophenoxy)propanenitrile

Cat. No.: B1360037
CAS No.: 46125-42-2
M. Wt: 181.62 g/mol
InChI Key: BGEZBXFEROYDPF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propanenitrile is an organic compound with the molecular formula C₉H₈ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group attached to a propanenitrile moiety, making it a versatile molecule for synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenoxy)propanenitrile can be synthesized through the reaction of 4-chlorophenol with acrylonitrile. The reaction typically involves the use of a base such as N,N,N-trimethylbenzenemethanaminium hydroxide in methanol, and it is carried out under reflux conditions for about 20 hours . The reaction proceeds as follows:

4-chlorophenol+acrylonitrileThis compound\text{4-chlorophenol} + \text{acrylonitrile} \rightarrow \text{this compound} 4-chlorophenol+acrylonitrile→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium or potassium cyanide in ethanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.

Major Products Formed

    Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

3-(4-Chlorophenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential as a chemotherapeutic agent and its efficacy in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenoxy)propanenitrile
  • 3-(4-Methylphenoxy)propanenitrile
  • 3-(4-Nitrophenoxy)propanenitrile

Comparison and Uniqueness

3-(4-Chlorophenoxy)propanenitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. Compared to its bromine, methyl, and nitro analogs, the chlorine atom influences the compound’s reactivity, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

3-(4-chlorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEZBXFEROYDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196738
Record name Propionitrile, 3-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46125-42-2
Record name Propionitrile, 3-(p-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(p-Chlorophenoxy)propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionitrile, 3-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of p-chlorophenol (25 g), acrylonitrile (30 ml) and a solution of benzyltrimethylammonium hydroxide (8 ml of a 40 wt % solution in methanol) were heated at reflux over the weekend. The reaction mixture was poured into water and extracted with ethyl acetate. The ethyl acetate extract was dried and evaporated to give 3-(4-chlorophenoxy)propionitrile.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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